molecular formula C12H12F3N3OS B1519752 2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole CAS No. 1204296-79-6

2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole

Cat. No. B1519752
M. Wt: 303.31 g/mol
InChI Key: IFWQLRCODRPXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole is a chemical compound with the molecular formula C12H12F3N3OS . Its CAS number is 1204296-79-6 .


Molecular Structure Analysis

The molecular weight of 2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole is 303.30300 . The molecular structure analysis can be performed using techniques such as NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole include a molecular weight of 303.30300 . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

A study by Al-Soud et al. (2010) explored the synthesis of derivatives of 2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole. These compounds were evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some showed significant effects, particularly on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, they were screened for anti-HIV activity, and no significant results were observed in this domain (Al-Soud et al., 2010).

Anticancer and Anti-Inflammatory Activity

Another research by Ghule et al. (2013) focused on the synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide derivatives and evaluated their anticancer and anti-inflammatory activity. The compounds exhibited selective influence on cancer cell lines and remarkable anti-inflammatory activity (Ghule et al., 2013).

Synthesis of Piperazinyl Benzothiazole/Benzoxazole Derivatives

Murty et al. (2013) described the synthesis of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives. These compounds were tested for cytotoxicity against various human cancer cell lines, with some showing maximum cytotoxic activity, particularly against skin and breast cancer cell lines (Murty et al., 2013).

Anti-acetylcholinesterase Activity

A study conducted by Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties. These were investigated for their anticholinesterase properties, with some compounds identified as potent anticholinesterase agents, showing inhibitory effects comparable to Donepezil (Mohsen et al., 2014).

properties

IUPAC Name

2-piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3OS/c13-12(14,15)19-8-1-2-9-10(7-8)20-11(17-9)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWQLRCODRPXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Farinato, MM Cavalluzzi, C Altamura… - ACS Medicinal …, 2023 - ACS Publications
Several commercially available and newly synthesized riluzole analogs were evaluated in vitro as voltage-gated skeletal muscle sodium-channel blockers. Data obtained from the patch…
Number of citations: 0 pubs.acs.org

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